キシボルノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xibornol is a bridged compound that is 3,4-xylenol carrying an additional isobornyl substituent at position 6. A lipophilic antibacterial drug mainly used in spray dosage forms for the local treatment of infection and inflammation of the throat. It has a role as an antibacterial drug. It is a member of phenols and a bridged compound. It derives from a hydride of a bornane.
科学的研究の応用
呼吸器ウイルスに対するウイルス殺傷効果
キシボルノールは、様々な呼吸器ウイルスに対する潜在的なウイルス殺傷効果について評価されています。 研究では、キシボルノールの活性は、ヒトアデノウイルス5型、ヒトライノウイルス13型、ヒトコロナウイルス229E、ヒトパラインフルエンザウイルス1型、ヒト呼吸器合胞体ウイルスなど、5つの呼吸器ウイルスで評価されました 。 キシボルノールのウイルス減少は、清潔な環境と汚染された環境の両方で統計的に有意でした 。 これは、キシボルノールをウイルス不活性化のための局所物質として使用して、上気道感染症を予防できることを示唆しています .
グラム陽性病原体に対する抗菌活性
キシボルノールとキシボルノールベースの製剤は、肺炎球菌、化膿連鎖球菌、黄色ブドウ球菌に対して強い抗菌作用を持つことが判明しています 。 これらは、上気道および下気道の一般的な病原体です。 これらの薬は、出現中の病原体であるアクチノマイセス・イスラエリとコリネバクテリウム・ウルセランスに対しても有効性を示しました 。 これは、キシボルノールが、呼吸器系の病原性グラム陽性細菌の局所的なコントロールに役立つ可能性を示しています .
口腔内の消毒剤としての使用
キシボルノールベースの製剤は、口腔の消毒のためのスプレー懸濁液として市販されています 。 これは、グラム陽性微生物による咽頭感染症の補助療法として使用されます 。 これは、キシボルノールが口腔内の細菌集団を抑制し、口腔感染症を予防できる可能性を示しています .
SARS-CoV-2に対する潜在的な使用
キシボルノールがSARS-CoV-2の代理であるHCoV229Eに与える影響は、コロナウイルスがこのような化学的処理にどの程度感受性があるかを示しています 。 これは、キシボルノールをSARS-CoV-2に対する局所剤として使用するという観点から役立つ可能性があります .
呼吸器感染症における使用
キシボルノールは、呼吸器感染症の補助療法および消毒剤として、長い間安全に使用されてきました 。 細菌に対するその活性は、1970年代から知られています 。 これは、キシボルノールを呼吸器感染症の管理における補助療法として使用できることを示唆しています .
作用機序
Target of Action
Xibornol, also known as Bactacine or Nanbacine, is primarily targeted against Gram-positive bacteria . These bacteria are common pathogens of the upper and lower respiratory tract, including Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus, as well as emerging pathogens such as Actinomyces israelii and Corynebacterium ulcerans .
Mode of Action
Xibornol exerts its therapeutic effects through a specific mechanism of action that disrupts bacterial cell membranes . This disruption leads to increased permeability of the bacterial cell wall, resulting in cell lysis and ultimately, bacterial death .
Biochemical Pathways
Its primary action of disrupting bacterial cell membranes suggests that it interferes with the integrity and function of these structures, leading to bacterial cell death .
Result of Action
The primary result of Xibornol’s action is the death of susceptible bacteria, leading to the resolution of infections . In addition, it has been found to have a virucidal effect on several respiratory viruses, including Human Adenovirus 5, Human Rhinovirus type 13, Human Coronavirus 229E, Human Parainfluenza Virus type 1, and Human Respiratory Syncytial Virus .
Action Environment
The effectiveness of Xibornol can be influenced by environmental conditions. For instance, in vitro experiments have shown that the viral abatement of Xibornol was statistically significant under both clean and dirty environmental conditions . The abatement was slightly lower in the dirty condition, suggesting that the presence of organic substances may reduce its efficacy .
生化学分析
Biochemical Properties
The exact biochemical properties of Xibornol are not fully explored. It is known to have strong antibacterial action against various pathogens of the upper and lower respiratory tract, including Streptococcus pneumoniae, Streptococcus pyogenes, Staphyloccus aureus, Actinomyces israelii, and Corynebacterium ulcerans
Cellular Effects
In vitro studies have shown that Xibornol has a clear toxic effect on certain cell lines, including HeLa, MRC-5, and LLC MK-2, with concentrations ranging from 3 to 0.3 mg/100 mL causing a loss of viability and alteration of morphology in at least 30% of observed flasks
特性
CAS番号 |
13741-18-9 |
---|---|
分子式 |
C18H26O |
分子量 |
258.4 g/mol |
IUPAC名 |
4,5-dimethyl-2-[(1S,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol |
InChI |
InChI=1S/C18H26O/c1-11-8-14(16(19)9-12(11)2)15-10-13-6-7-18(15,5)17(13,3)4/h8-9,13,15,19H,6-7,10H2,1-5H3/t13-,15+,18+/m1/s1 |
InChIキー |
RNRHMQWZFJXKLZ-XUWXXGDYSA-N |
SMILES |
CC1=CC(=C(C=C1C)O)C2CC3CCC2(C3(C)C)C |
異性体SMILES |
CC1=CC(=C(C=C1C)O)[C@@H]2C[C@H]3CC[C@@]2(C3(C)C)C |
正規SMILES |
CC1=CC(=C(C=C1C)O)C2CC3CCC2(C3(C)C)C |
外観 |
Solid powder |
13741-18-9 38237-68-2 |
|
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
6-isobornyl-3,4-xylenol bactacine Bracen nanbacine xibornol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Xibornol?
A1: Xibornol, chemically known as 6-isobronyl-3,4-xylenol, has the molecular formula C16H24O. [] The molecular weight of Xibornol is 232.36 g/mol. Spectroscopic data for this compound is limited in the provided research.
Q2: What is known about the pharmacokinetic profile of Xibornol?
A2: Studies show that Xibornol is well-absorbed and distributed in the body, particularly in the respiratory tract. [] Following oral administration, Xibornol reaches higher concentrations in lung, tonsillar, and laryngeal mucosal tissues compared to serum levels. [] This suggests good tissue penetration, which is desirable for treating respiratory infections.
Q3: What is the in vitro activity of Xibornol against Staphylococcus aureus?
A3: Xibornol demonstrates potent in vitro activity against Staphylococcus aureus. [] The minimal inhibitory concentrations (MICs) and minimal bactericidal concentrations (MBCs) ranged from 2 µg/mL to 8 µg/mL, indicating its effectiveness against this common respiratory pathogen. []
Q4: Does Xibornol interact with theophylline?
A4: A study on healthy volunteers found no pharmacokinetic interaction between Xibornol and theophylline. [] This suggests that co-administration of Xibornol does not interfere with theophylline clearance or affect its plasma half-life. []
Q5: Does Xibornol affect phagocyte functions?
A5: Research indicates that Xibornol does not negatively impact phagocyte function. [] A study on patients treated with Xibornol (500 mg every 8 hours for 7 days) showed no significant changes in phagocytosis frequency, phagocytosis index, nitroblue tetrazolium reduction frequency, microbicidal activity, or neutrophil mobility of polymorphonuclear leukocytes before, during, or after therapy. []
Q6: Are there any liquid spray formulations of Xibornol?
A6: Research has explored the development of liquid spray formulations of Xibornol using self-microemulsifying drug delivery systems (SMEDDS). [] This approach aims to improve drug solubility and enhance its delivery to the target site.
Q7: Has Xibornol been investigated for virucidal activity?
A7: There is growing interest in exploring the potential antiviral effects of Xibornol. One study investigated the virucidal effect of Xibornol against various viruses. [] Another study evaluated its in vitro potential against specific respiratory viruses, including human adenovirus type 5, human rhinovirus type 13, human coronavirus 229E, human parainfluenza virus type 1, and human respiratory syncytial virus. []
Q8: What are the potential applications of Xibornol in drug delivery and targeting?
A8: While current research primarily focuses on Xibornol's antimicrobial properties, its favorable pharmacokinetic profile and tissue penetration, particularly in the respiratory tract, warrant further investigation into its potential applications in drug delivery and targeting. The development of SMEDDS formulations for Xibornol could open avenues for targeted delivery to the lungs and other respiratory tissues. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。